1,3-Dibenzyl piperidine-1,3-dicarboxylate
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Overview
Description
1,3-Dibenzyl piperidine-1,3-dicarboxylate is an organic compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of two benzyl groups and two carboxylate groups attached to the piperidine ring.
Preparation Methods
The synthesis of 1,3-Dibenzyl piperidine-1,3-dicarboxylate typically involves the reaction of piperidine-1,3-dicarboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Dibenzyl piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Scientific Research Applications
1,3-Dibenzyl piperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,3-Dibenzyl piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
Piperidine-1,3-dicarboxylic acid: Lacks the benzyl groups and has different chemical properties and reactivity.
1,3-Dibenzyl piperidine-2,4-dicarboxylate: Has carboxylate groups at different positions on the piperidine ring, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H23NO4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
dibenzyl piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c23-20(25-15-17-8-3-1-4-9-17)19-12-7-13-22(14-19)21(24)26-16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
InChI Key |
QSYUKQUFMGWCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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